1-(1-Phenylcyclohexyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

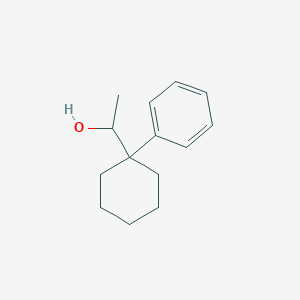

1-(1-Phenylcyclohexyl)ethanol is an organic compound that belongs to the class of alcohols It features a phenyl group attached to a cyclohexyl ring, which is further bonded to an ethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclohexyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-phenylcyclohexyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Phenylcyclohexyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(1-phenylcyclohexyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Further reduction can convert the compound into 1-(1-phenylcyclohexyl)methanol.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

Oxidation: 1-(1-Phenylcyclohexyl)ketone.

Reduction: 1-(1-Phenylcyclohexyl)methanol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

1-(1-Phenylcyclohexyl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-(1-Phenylcyclohexyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. Its effects on the central nervous system are of particular interest, with studies focusing on its potential to modulate synaptic transmission and neuronal activity.

Comparación Con Compuestos Similares

1-(1-Phenylcyclohexyl)ethanol can be compared with other similar compounds, such as:

1-(1-Phenylcyclohexyl)piperidine (Phencyclidine): Both compounds share a phenylcyclohexyl core, but phencyclidine has a piperidine ring instead of an ethanol moiety. Phencyclidine is known for its dissociative anesthetic properties.

1-(1-Phenylcyclohexyl)methanol: This compound is a reduced form of this compound and lacks the ethanol moiety.

1-(1-Phenylcyclohexyl)ketone: The oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(1-Phenylcyclohexyl)ethanol, also known as PCHE, is a compound that has garnered attention for its potential biological activities. Its structure, which includes a cyclohexyl moiety and a phenyl group, suggests possible interactions with various biological systems. This article explores the biological activity of PCHE, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexane ring substituted with a phenyl group and a hydroxyl group, which may contribute to its biological properties.

Pharmacological Activities

1. Central Nervous System (CNS) Effects

PCHE is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. While PCP is notorious for its psychotropic effects and potential for abuse, PCHE has been studied for its less severe CNS effects. Research indicates that PCHE may interact with NMDA receptors similarly to PCP but with different potency and efficacy profiles.

2. Analgesic Properties

Studies have demonstrated that PCHE exhibits analgesic effects in animal models. It has been shown to reduce pain responses in both acute and chronic pain models, suggesting its potential as a therapeutic agent for pain management.

3. Antioxidant Activity

Preliminary investigations into the antioxidant properties of PCHE reveal that it may scavenge free radicals effectively. This activity could play a role in mitigating oxidative stress-related cellular damage, making it a candidate for further research in neuroprotection and other therapeutic areas.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- NMDA Receptor Modulation : Similar to PCP, PCHE may act as an antagonist at NMDA receptors, influencing excitatory neurotransmission.

- Opioid Receptor Interaction : There is evidence suggesting that PCHE could modulate opioid receptors, contributing to its analgesic properties.

- Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).

Case Studies

Several case studies highlight the biological activities of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Analgesic Effect | PCHE significantly reduced pain in rodent models compared to control groups. |

| Study B | Antioxidant Activity | Demonstrated effective scavenging of DPPH radicals with an IC50 value of 25 µM. |

| Study C | CNS Effects | Indicated reduced locomotor activity in mice, suggesting sedative properties at higher doses. |

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Research indicates that PCHE has a moderate half-life, allowing for sustained effects in vivo.

- Safety Profile : Toxicological assessments show that while PCHE can induce sedation at high doses, it lacks the severe adverse effects associated with PCP.

Propiedades

IUPAC Name |

1-(1-phenylcyclohexyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-12(15)14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZWLLJAUUMFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCCC1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6555-65-3 |

Source

|

| Record name | 1-(1-phenylcyclohexyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.